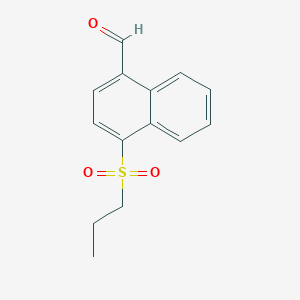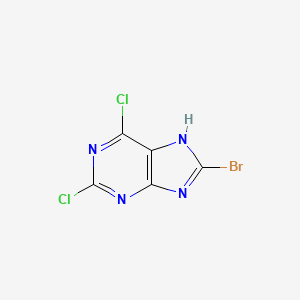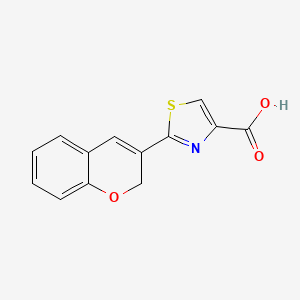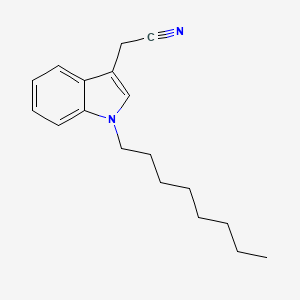
4-(Propylsulfonyl)-1-naphthaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Propylsulfonyl)-1-naphthaldehyde is an organic compound that features a naphthalene ring substituted with a propylsulfonyl group and an aldehyde group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propylsulfonyl)-1-naphthaldehyde typically involves the sulfonylation of 1-naphthaldehyde. One common method is to react 1-naphthaldehyde with propylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger reactors, continuous flow systems, and efficient separation techniques to isolate the desired product. The use of catalysts and advanced purification methods can further enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Propylsulfonyl)-1-naphthaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Propylsulfonyl)-1-naphthoic acid.
Reduction: 4-(Propylsulfonyl)-1-naphthylmethanol.
Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(Propylsulfonyl)-1-naphthaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 4-(Propylsulfonyl)-1-naphthaldehyde depends on its specific application. In biological systems, it may interact with cellular components through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. The sulfonyl group can also enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methylsulfonyl)-1-naphthaldehyde
- 4-(Ethylsulfonyl)-1-naphthaldehyde
- 4-(Butylsulfonyl)-1-naphthaldehyde
Uniqueness
4-(Propylsulfonyl)-1-naphthaldehyde is unique due to the specific length of its propyl chain, which can influence its physical and chemical properties. This compound may exhibit different reactivity and solubility compared to its methyl, ethyl, and butyl analogs, making it suitable for specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C14H14O3S |
|---|---|
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
4-propylsulfonylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C14H14O3S/c1-2-9-18(16,17)14-8-7-11(10-15)12-5-3-4-6-13(12)14/h3-8,10H,2,9H2,1H3 |
InChI-Schlüssel |
BPNHPSIPCWFAAU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=CC=C(C2=CC=CC=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(5-Bromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B11854929.png)
![7-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B11854932.png)
![1-[(4-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B11854955.png)



![2-[(Butan-2-yl)oxy]-3-chloronaphthalene-1,4-dione](/img/structure/B11854971.png)




![1-[6-(Bromomethyl)naphthalen-1-yl]ethan-1-one](/img/structure/B11854992.png)

